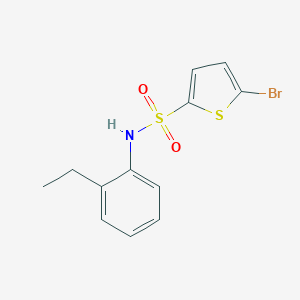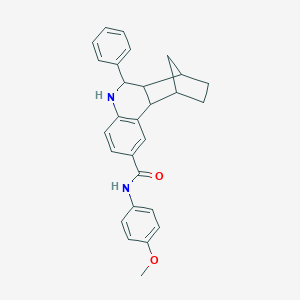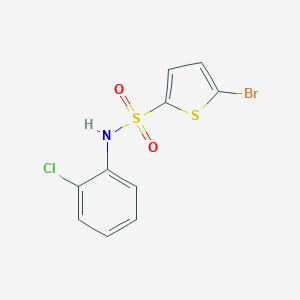![molecular formula C17H17BrO5 B425527 4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid](/img/structure/B425527.png)
4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is an organic compound with the molecular formula C17H17BrO5. This compound is characterized by the presence of a benzoic acid moiety linked to a brominated phenoxy group, which is further substituted with ethoxy and hydroxymethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group is introduced through a formylation reaction followed by reduction, typically using formaldehyde and a reducing agent like sodium borohydride.
Coupling with Benzoic Acid: The final step involves coupling the substituted phenoxy compound with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the ethoxy and hydroxymethyl groups.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the substituted phenoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the ethoxy and hydroxymethyl groups.
Uniqueness
4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the ethoxy and hydroxymethyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H17BrO5 |
|---|---|
Molecular Weight |
381.2g/mol |
IUPAC Name |
4-[[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C17H17BrO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-3-5-13(6-4-11)17(20)21/h3-8,19H,2,9-10H2,1H3,(H,20,21) |
InChI Key |
IVQNZRSYVDQQKS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(mesitylsulfonyl)(methyl)amino]-N-propylacetamide](/img/structure/B425444.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B425446.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425447.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B425448.png)
![N-allyl-2-({[4-bromo(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425449.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-chloro-4-methylphenyl)amine](/img/structure/B425455.png)
![N-(3-hydroxypropyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425456.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzyl}-5-chloro-2-methylaniline](/img/structure/B425458.png)
![4-ethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B425459.png)

![N-(4-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B425463.png)
![N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B425464.png)


